![molecular formula C11H23NO2 B2629940 3-[Bis(2-methylpropyl)amino]propanoic acid CAS No. 433695-38-6](/img/structure/B2629940.png)
3-[Bis(2-methylpropyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[Bis(2-methylpropyl)amino]propanoic acid” is a chemical compound with the molecular formula C11H23NO2 . It is also known as Trolamine Impurity 18 and Sparsentan Impurity 58 . The molecule contains a total of 47 bonds, including 17 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
Modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters were synthesized using different methods via a common intermediate . The main reaction was the esterification of the carboxyl group of amino acids with isopropanol and chlorination of the amino group of the amino acid, followed by an exchange or neutralization reaction and protonation .Molecular Structure Analysis
The molecular weight of “3-[Bis(2-methylpropyl)amino]propanoic acid” is calculated to be 258.4002 g/mol . The structure of this compound includes a carboxylic acid group, a secondary amine group, a tertiary amine group, and a hydroxyl group .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of “3-[Bis(2-methylpropyl)amino]propanoic acid” is the esterification of the carboxyl group of amino acids with isopropanol, followed by chlorination of the amino group of the amino acid, an exchange or neutralization reaction, and protonation .Aplicaciones Científicas De Investigación
Hydrogen Bonded Molecular Complexes
The study on hydrogen-bonded molecular complexes involving bis(1–hydroxy–2–methylpropan–2–aminium)selenate highlights the intricate interactions and formations of supramolecular arrangements in three-dimensional space through H-bonding and ion pairing. This research provides insights into the structural properties, energy, thermodynamic parameters, atomic charges, and vibrational frequencies of such complexes, contributing to our understanding of molecular interactions and potential applications in designing new materials and catalysts (Thirunarayanan et al., 2017).
Carbon Dioxide Capture
Innovative approaches to carbon dioxide capture using bis(3-aminopropyl)amine (APA)-activated aqueous solutions of 2-amino-2-methyl-1-propanol (AMP) demonstrate a significant enhancement in reaction rates for CO2 absorption. This research could lead to advancements in technologies for mitigating climate change by improving the efficiency and efficacy of carbon capture processes (Das et al., 2017).
Corrosion Inhibition
The synthesis and evaluation of bipyrazolic derivatives as inhibitors for corrosion of steel in acidic environments reveal the potential of these compounds in protecting industrial materials. Understanding the correlation between molecular structures and inhibition efficiency can guide the development of more effective corrosion inhibitors, with broad applications in maintaining infrastructure and machinery (Missoum et al., 2013).
Polymer Recycling and Synthesis
The aminolytic depolymerization of poly(ethylene terephthalate) waste highlights a method for recycling PET into valuable products, contributing to waste reduction and the circular economy. This research outlines a pathway for converting waste into bisoxazoline, which has applications in enhancing the properties of polyester and nylon compositions (Shah & Shukla, 2012).
Drug Development and Medical Research
The development and application of amphoteric linear poly(amido-amine)s for endosomolytic purposes correlate physicochemical properties with biological activities, offering a foundation for creating more efficient drug delivery systems. Understanding how these polymers interact with biological membranes can lead to innovations in therapeutics and targeted drug delivery (Ferruti et al., 2000).
Safety And Hazards
The safety data sheet for propionic acid, a related compound, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using only in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[bis(2-methylpropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-9(2)7-12(8-10(3)4)6-5-11(13)14/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOIRSAWTCMFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCC(=O)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Bis(2-methylpropyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

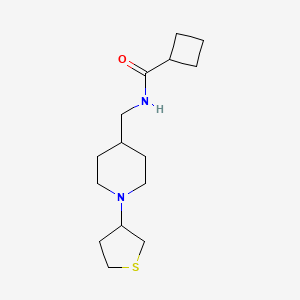
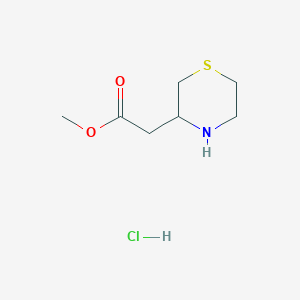
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2629863.png)
![propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2629865.png)
![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)
![N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2629867.png)
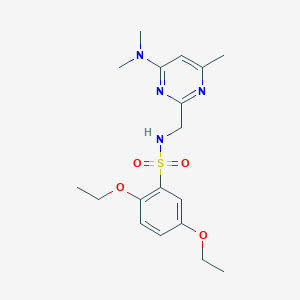
![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2629871.png)
![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)
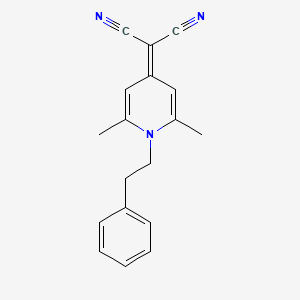
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2629875.png)
![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)
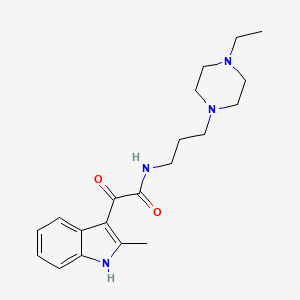
![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)